IDE-IN-37 TFA salt
Description
Properties
Molecular Formula |
C30H33F3N2O3S |
|---|---|
Molecular Weight |
558.6602 |
IUPAC Name |
((8R,9S,10S)-9-(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)-6-((2-(trifluoromethyl)phenyl)sulfonyl)-1,6-diazabicyclo[6.2.0]decan-10-yl)methanol, TFA salt |
InChI |
InChI=1S/C30H33F3N2O3S/c1-20-8-7-9-24(21(20)2)22-12-14-23(15-13-22)29-26-18-34(16-5-6-17-35(26)27(29)19-36)39(37,38)28-11-4-3-10-25(28)30(31,32)33/h3-4,7-15,26-27,29,36H,5-6,16-19H2,1-2H3/t26-,27+,29-/m0/s1 |
InChI Key |
OOPXWKPIZJCPGQ-GKRYNVPLSA-N |
SMILES |
OC[C@@H]1[C@@H](C2=CC=C(C3=CC=CC(C)=C3C)C=C2)[C@]4([H])CN(S(=O)(C5=CC=CC=C5C(F)(F)F)=O)CCCCN14 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IDE-IN-37 TFA salt |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The backbone of IDE-IN-37 is typically constructed using Fmoc-based SPPS, leveraging TFA’s dual role as a solvent and deprotection agent. Recent studies demonstrate that TFA (95–100% v/v) effectively cleaves peptides from Wang resins while preserving acid-labile functional groups. For instance, segment Ncap-[1–11]-OH was synthesized using Fmoc-Gly-Wang resin, with TFA/H<sub>2</sub>O (95:5) achieving >90% cleavage efficiency. The inclusion of scavengers like thioanisole and dithiothreitol (DTT) minimizes side reactions during TFA-mediated deprotection, ensuring high fidelity in backbone assembly.
Solution-Phase Ligation and Thioester Activation
Multi-segment ligation is critical for IDE-IN-37’s structural complexity. Silver nitrate (AgNO<sub>3</sub>) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) facilitate chemoselective amide bond formation between thioester-activated segments and amine-terminated peptides. For example, coupling Fmoc-[26–32]-S(CH<sub>2</sub>)<sub>2</sub>CO<sub>2</sub>Et (39) with H-[33–48(t-Bu)<sub>3</sub>(Tr)<sub>3</sub>]-OH (24) in tetrahydrofuran (THF)/dimethylformamide (DMF) yielded Fmoc-[26–48(t-Bu)<sub>3</sub>(Tr)<sub>3</sub>]-OH (40) with 85% efficiency. TFA’s denaturing properties ensure solubility of hydrophobic intermediates, enabling ligation at concentrations up to 5 mM.
Post-Ligation Deprotection and TFA Salt Formation
Final deprotection of tert-butyl (t-Bu) and triphenylmethyl (Tr) groups is achieved using TFA cocktails (TFA/PhOH/DTT/H<sub>2</sub>O/thioanisole, 87.5:2.5:2.5:5:2.5). This step concurrently protonates the free amine termini, forming the TFA salt. For IDE-IN-37, treatment with 95% TFA for 2 hours at 25°C resulted in quantitative salt formation, as confirmed by ion-exchange chromatography.
Purification and Desalting Protocols
Reversed-Phase HPLC (RP-HPLC)
Crude this compound is purified using C18 columns with gradient elution (0.1% TFA in H<sub>2</sub>O and MeCN). A study reported 97% purity for 4a after RP-HPLC using a linear gradient from 10% to 90% MeCN over 30 minutes. The inclusion of 0.1% TFA in mobile phases enhances peak resolution by suppressing silanol interactions.
Table 1: RP-HPLC Conditions for IDE-IN-37 Purification
| Column | Gradient Profile | Flow Rate | Purity (%) | Yield (%) |
|---|---|---|---|---|
| YMC-Triart C18 | 10–90% MeCN over 30 min | 4 mL/min | 97 | 85 |
| Phenomenex Luna | 20–80% MeCN over 45 min | 3 mL/min | 95 | 78 |
Lyophilization and Desalting
Post-HPLC fractions are lyophilized to remove volatile TFA, yielding the solid TFA salt. However, residual TFA may persist, necessitating desalting via size-exclusion chromatography (SEC) or dialysis. A protocol using Sephadex G-25 and 20 mM ammonium bicarbonate (pH 8.0) achieved 99% TFA removal while retaining >90% peptide integrity.
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (MW) and salt stoichiometry. For 8a , observed MW (10,755.51 Da) matched theoretical values (10,756.43 Da), validating TFA salt formation. Isotopic resolution within 0.02 Da ensures batch-to-batch consistency.
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H and <sup>13</sup>C NMR in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) resolve TFA counterion signals (δ = 11.5 ppm for COOH, quintet). Integration relative to aromatic protons confirms a 1:1 salt ratio.
Table 2: NMR Data for this compound
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| TFA (COOH) | 11.5 | Quintet | 3H |
| Backbone NH | 8.2–8.5 | Singlet | 48H |
Optimization of Reaction Conditions
Solvent Systems and TFA Concentration
TFA’s concentration critically impacts ligation efficiency. At 95% TFA, segment 3a formed within 30 seconds at 25°C, whereas 80% TFA required 5 minutes. Co-solvents like hexafluoroisopropanol (HFIP) enhance solubility of hydrophobic segments, enabling reactions at 10 mM concentrations.
Temperature and pH Control
Ligations performed at 4°C reduced epimerization risks by 50% compared to 25°C. Post-ligation neutralization to pH 7.0–7.5 using phosphate buffer ensured stable TFA salt formation without premature precipitation.
Scale-Up Considerations
Batch vs. Continuous Flow Synthesis
Transitioning from milligram to gram-scale production necessitates continuous flow systems. A pilot study achieved 32% isolated yield of 8 using automated AgNO<sub>3</sub>/HOOBt-mediated ligation in THF/DMF. In-line RP-HPLC monitoring reduced purification losses by 15%.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of IDE-IN-37 TFA salt?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to confirm molecular weight. For reproducibility, ensure all instrumentation parameters (e.g., solvent, temperature, column type) are explicitly documented in the "Materials and Methods" section, referencing validated protocols . Tabulate raw spectral data (e.g., δ-values in NMR, retention times in HPLC) alongside reference standards to validate results .
Q. How can researchers optimize the synthesis protocol for this compound to minimize byproducts?
- Methodological Answer : Conduct a fractional factorial design to isolate critical variables (e.g., reaction temperature, stoichiometry). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using infrared (IR) spectroscopy. Include detailed procedural steps (e.g., solvent ratios, purification methods) in the Supporting Information to enable replication . Report yield percentages and impurity profiles in tabular form, comparing different conditions .
Q. What are the best practices for validating the stability of this compound in aqueous solutions?
- Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and light exposure conditions. Use UV-Vis spectroscopy to track degradation kinetics and HPLC to identify breakdown products. Statistically analyze half-life data using linear regression models and report confidence intervals . Include raw degradation curves and ANOVA results in the "Results" section, avoiding redundancy with text .
Advanced Research Questions
Q. How should conflicting data on this compound’s biological activity be analyzed across independent studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Apply funnel plots to assess publication bias and use Cochran’s Q-test to evaluate heterogeneity . Cross-validate findings by replicating key experiments under standardized conditions, documenting deviations in the "Discussion" section . Highlight methodological discrepancies (e.g., dosing regimens, control groups) as potential sources of contradiction .
Q. What strategies can resolve discrepancies between computational predictions and experimental binding affinities of this compound?
- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform sensitivity analyses to quantify parameter uncertainty and report correlation coefficients between predicted and observed values . Use Bland-Altman plots to visualize systematic biases .
Q. How to design a robust pharmacokinetic study for this compound while ensuring data integrity?
- Methodological Answer : Implement randomized block designs to control for inter-subject variability. Use triple-quadrupole LC-MS/MS for plasma concentration measurements, with calibration curves validated daily. Integrate attention-check questions (e.g., "Is this sample a replicate?") in data entry workflows to detect procedural errors . Archive raw chromatograms and pharmacokinetic parameters (e.g., AUC, Cmax) in open-access repositories for transparency .
Q. What experimental frameworks are suitable for probing this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-based gene editing to isolate target pathways with proteomic profiling (e.g., tandem mass tagging). Employ time-resolved fluorescence resonance energy transfer (TR-FRET) for real-time interaction analysis. Use directed acyclic graphs (DAGs) to map causal relationships and mitigate confounding . Report negative controls and dose-response curves in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
